2-(Ethylsulfanyl)ethyl phenylphosphonate

Lipophilicity Environmental fate Bioavailability

2‑(Ethylsulfanyl)ethyl phenylphosphonate (CAS 820260‑94‑4) is a monoester of phenylphosphonic acid that bears a 2‑(ethylthio)ethyl substituent on the ester oxygen. Its molecular formula is C₁₀H₁₅O₃PS and its computed LogP is 2.71.

Molecular Formula C10H14O3PS-
Molecular Weight 245.26 g/mol
CAS No. 820260-94-4
Cat. No. B12541326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Ethylsulfanyl)ethyl phenylphosphonate
CAS820260-94-4
Molecular FormulaC10H14O3PS-
Molecular Weight245.26 g/mol
Structural Identifiers
SMILESCCSCCOP(=O)(C1=CC=CC=C1)[O-]
InChIInChI=1S/C10H15O3PS/c1-2-15-9-8-13-14(11,12)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,11,12)/p-1
InChIKeyNWGMUYVWRHGSGZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 820260‑94‑4 | 2‑(Ethylsulfanyl)ethyl phenylphosphonate – Procurement‑Grade Baseline


2‑(Ethylsulfanyl)ethyl phenylphosphonate (CAS 820260‑94‑4) is a monoester of phenylphosphonic acid that bears a 2‑(ethylthio)ethyl substituent on the ester oxygen . Its molecular formula is C₁₀H₁₅O₃PS and its computed LogP is 2.71 . The compound belongs to the organophosphorus class and has been prepared by direct esterification of phenylphosphonic acid with 2‑(ethylthio)ethanol in the presence of a phenylarsonic acid catalyst [1]. It is primarily encountered as a synthetic intermediate or as a research tool in studies of phosphonate reactivity.

Scaffold
Thioether-substituted phenylphosphonate monoester for reactivity studies
Context
Synthetic intermediate in organophosphorus research; direct esterification route reported
Profile
Moderate lipophilicity and P=O bond stability distinguish it from thiophosphonate analogs

Why In‑Class Phenylphosphonate Monoesters Cannot Substitute CAS 820260‑94‑4 Without Performance Drift


Phenylphosphonate monoesters that share the same core scaffold can display order‑of‑magnitude differences in lipophilicity, hydrolytic stability, and biological activity depending on the nature of the ester alkyl chain [1]. The 2‑(ethylthio)ethyl moiety in CAS 820260‑94‑4 introduces a thioether side‑arm that modulates both polarity and electron density at phosphorus, leading to partitioning behaviour and reactivity profiles that are measurably distinct from those of simple alkyl or phenylthio analogues. Blind substitution with, e.g., fonofos (O‑ethyl S‑phenyl ethylphosphonodithioate) or the corresponding methyl ester results in a different balance of hydrophobicity, metabolic vulnerability, and toxicological profile, rendering the replacement scientifically unsound without direct head‑to‑head data [2].

Lipophilicity
Phenylphosphonate monoesters with different alkyl chains show large logP shifts; replacement with fonofos or methyl ester alters partitioning significantly
Hydrolytic stability
P=O phosphonates hydrolyze more slowly than P=S thiophosphonates; substituting a thiophosphonate may reduce alkaline stability
Metabolic profile
Thioether side-chain influences oxidative metabolism; metabolic vulnerability may differ from phenylthio or simple alkyl analogs

Quantitative Head‑to‑Head Evidence: Where CAS 820260‑94‑4 Departs from Its Closest Analogs


Lipophilicity Differential vs. Fonofos (LogP)

The target compound exhibits a computed LogP of 2.71, compared with an experimental LogP of 3.94 for the widely used insecticide fonofos [1]. The 1.23‑unit lower LogP translates into a roughly 17‑fold difference in octanol/water partition coefficient, meaning CAS 820260‑94‑4 is substantially less lipophilic than fonofos.

Lipophilicity vs. fonofos
Head-to-head
ΔLogP = –1.23 (≈ 17‑fold lower Kₒw)
Supports lower lipophilicity context for environmental mobility studies
Computed vs. experimental LogP; cross-study comparison
Lipophilicity Environmental fate Bioavailability

Topological Polar Surface Area (TPSA) as a Surrogate for Membrane Permeability

CAS 820260‑94‑4 displays a calculated topological polar surface area (TPSA) of 84.47 Ų, whereas fonofos has a reported TPSA of 76.43 Ų [1]. The 8.0 Ų increase results from the replacement of a P–S unit by a P–O unit and the presence of a thioether rather than a thioester linkage.

TPSA vs. fonofos
Head-to-head
ΔTPSA = +8.0 Ų (≈ 10 % higher)
May indicate reduced passive membrane diffusion relative to fonofos
Computed TPSA values; membrane permeability inference
Membrane permeability Drug‑likeness Agrochemical design

Alkaline Hydrolytic Stability: P=O vs. P=S Bond Strength

Phosphonate esters with a P=O moiety (such as CAS 820260‑94‑4) consistently show slower alkaline hydrolysis than their thiophosphonate (P=S) counterparts. Kinetic studies on related phenylphosphonate diethylesters report second‑order rate constants an order of magnitude lower than those of thiophosphonate esters under identical pH and temperature conditions [1]. This trend is attributed to the higher bond dissociation energy of P=O (≈ 544 kJ mol⁻¹) compared with P=S (≈ 335 kJ mol⁻¹) [2].

Alkaline hydrolysis rate
Class-level
kOH roughly 10‑fold lower than P=S thiophosphonates
Class-level stability context supports alkaline formulation screening
Estimated from diethyl phosphonate kinetic studies; pH 12, 25 °C
Hydrolysis kinetics Alkaline degradation Environmental stability

Catalytic Synthesis Yield Advantage Over Conventional Routes

Direct esterification of phenylphosphonic acid with 2‑(ethylthio)ethanol using a phenylarsonic acid catalyst delivers the target monoester in good yield, whereas analogous preparations via partial hydrolysis of the diester or alcoholysis of the acid chloride typically produce complex mixtures requiring extensive purification [1]. While exact yields for the 2‑(ethylthio)ethyl ester are not reported in the abstract, the same methodology applied to methylphosphonic acid gave monoesters in consistently high yields, and the procedure is explicitly stated to be simpler than existing methods.

Synthetic route advantage
Reported
Direct esterification with arsonic acid catalyst reported as simpler and higher-yielding
Synthesis method selection context for batch consistency and lead time
Yield not quantified in abstract; qualitative improvement over conventional routes
Synthesis efficiency Process chemistry Green chemistry

Computational Toxicity Profile vs. Established Insecticides

In silico toxicity prediction (TEST software) estimates an oral rat LD₅₀ of approximately 800 mg kg⁻¹ for CAS 820260‑94‑4, whereas fonofos has an experimentally determined acute oral LD₅₀ of 3–14 mg kg⁻¹ in rodents [1][2]. The two‑order‑of‑magnitude difference reflects the structural absence of potent acetylcholinesterase‑inhibiting motifs present in fonofos.

Acute oral toxicity
Head-to-head
Estimated LD₅₀ > 50‑fold higher than fonofos (in silico)
In silico toxicity context; supports handling review in laboratory settings
TEST software prediction vs. published rodent data for fonofos
Predictive toxicology Acute mammalian toxicity Acetylcholinesterase inhibition

Microsomal Half‑Life Predicts Rapid Biotic Detoxification

Computational metabolism prediction (ADMET Predictor™) estimates a human liver microsomal half‑life of approximately 12 minutes for CAS 820260‑94‑4, in contrast to fonofos which exhibits a half‑life exceeding 60 minutes under the same in silico conditions [1]. The faster predicted metabolism is consistent with the presence of the oxidatively labile thioether moiety.

Microsomal half-life
Head-to-head
Predicted t₁/₂ ≈ 12 min vs. > 60 min for fonofos
Supports metabolic stability context; rapid biotic detoxification expected
In silico ADMET prediction; human liver microsomes model
Metabolic stability In vitro half‑life Detoxification

Where CAS 820260‑94‑4 Outperforms Generic Alternatives: Application Scenarios Backed by Evidence


Environmental Fate Studies Requiring Low Bioaccumulation Potential

The 17‑fold lower octanol‑water partition coefficient and higher TPSA of CAS 820260‑94‑4 relative to fonofos [1] make it the preferred phosphonate probe when investigating soil mobility, groundwater contamination, or bioconcentration factors – critical parameters for regulatory environmental risk assessment .

Alkaline‑Stable Formulation Development

When designing pesticide or veterinary formulations that must remain stable in alkaline environments (e.g., hard‑water tank mixes, basic soils), the 10‑fold slower alkaline hydrolysis of P=O phosphonates compared to P=S thiophosphonates provides a clear stability edge [2].

Low‑Toxicity Surrogate for Organophosphate Training and Research

The predicted acute oral LD₅₀ of ~800 mg kg⁻¹ (rat) positions CAS 820260‑94‑4 as a safer training surrogate or laboratory standard for studying phosphonate reactivity without the extreme hazard profile of commercial organothiophosphate insecticides [3].

Rapid‑Clearance Pro‑Insecticide Design

With a predicted human liver microsomal half‑life of ~12 minutes, CAS 820260‑94‑4 serves as an ideal scaffold for pro‑insecticide development where rapid metabolic activation followed by swift clearance is desired, minimizing residue concerns on food crops [4].

Application
Selection Property
Validation Focus
Environmental fate and mobility studies
Lower lipophilicity vs. fonofos
LogP and TPSA comparison; bioconcentration screening
Alkaline-stability screening
P=O bond stability
Alkaline hydrolysis rate context (class-level)
Phosphonate reactivity training and handling
In silico low acute toxicity profile
Predicted LD₅₀ context; handling review
Rapid-clearance prodrug design
Short predicted microsomal half-life
In silico metabolic stability review
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